molecular formula C25H29N5O3S B2518223 5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-28-5

5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2518223
CAS No.: 869344-28-5
M. Wt: 479.6
InChI Key: FHXCUSXTBFQZSM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a methoxyphenyl group, a piperazine ring, a thiazolo ring, and a triazole ring . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as FT-IR, 1D and 2D NMR, and HRMS . These methods can provide detailed information about the functional groups, connectivity of atoms, and the overall structure of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on its functional groups. For example, the piperazine ring is known to undergo reactions such as alkylation, acylation, and N-oxidation. The triazole ring can participate in reactions like N-alkylation and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and functional groups. For example, the presence of polar functional groups like ether and amine would likely make this compound polar and potentially soluble in polar solvents .

Scientific Research Applications

DNA Minor Groove Binding and Hoechst Analogues The synthetic dye Hoechst 33258 is known for its strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This compound and its analogues are utilized in various biological applications, including fluorescent DNA staining, chromosome analysis, and as radioprotectors or topoisomerase inhibitors. These uses underline the compound's potential in rational drug design and as a model for studying DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Triazole Derivatives and Therapeutic Applications Triazole compounds, including the 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, have been highlighted for their diverse biological activities, leading to the development of new drugs. Their significant potential in treating inflammatory conditions, microbial infections, cancer, and neglected diseases emphasizes the importance of triazole derivatives in drug development. This review underscores the necessity of novel triazole compounds to address the challenges posed by drug-resistant bacteria and emerging diseases (Ferreira et al., 2013).

Triazine Scaffolds in Medicinal Chemistry Triazine compounds, owing to their structural versatility, have been extensively studied for their broad spectrum of pharmacological activities. This includes applications as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents. The triazine nucleus serves as a core moiety for the development of future drugs, showcasing the compound's significance in the exploration of novel pharmacological activities (Verma, Sinha, & Bansal, 2019).

Piperazine Derivatives in Drug Design Piperazine, a nitrogen-containing heterocycle, plays a crucial role in the design of drugs with a wide array of therapeutic uses, from antipsychotic to anticancer and antiviral agents. The flexibility of the piperazine scaffold allows for the discovery of drug-like elements, highlighting its utility in the rational design of molecules for various diseases. This article provides insights into the exploration of piperazine-based molecules, emphasizing its versatility and potential in drug discovery (Rathi et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. As a general rule, compounds containing a piperazine ring should be handled with care as they can be irritants and have potential bioactivity .

Properties

IUPAC Name

5-[(4-ethoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-4-33-21-9-5-18(6-10-21)22(23-24(31)30-25(34-23)26-17(2)27-30)29-15-13-28(14-16-29)19-7-11-20(32-3)12-8-19/h5-12,22,31H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXCUSXTBFQZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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